3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride
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Overview
Description
3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride is a specialized organic compound used primarily in organic synthesis. It features a benzoyl chloride group substituted with two tert-butyl(dimethyl)silyl groups at the 3 and 4 positions of the benzene ring. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The process can be summarized as follows:
Protection of Hydroxyl Groups: The hydroxyl groups on the benzene ring are protected by reacting with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine.
Formation of Benzoyl Chloride: The protected benzene derivative is then reacted with thionyl chloride (SOCl2) to introduce the benzoyl chloride group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl chloride group to a benzyl alcohol or other reduced forms.
Common Reagents and Conditions
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Carboxylic Acids: Formed from oxidation reactions.
Benzyl Alcohols: Formed from reduction reactions.
Scientific Research Applications
3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as a protecting group for hydroxyl functionalities in complex organic synthesis.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.
Biological Studies: Applied in the modification of biomolecules for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride primarily involves its reactivity as a benzoyl chloride derivative. The compound can react with nucleophiles to form various derivatives, which can then participate in further chemical transformations. The tert-butyl(dimethyl)silyl groups provide steric protection and stability to the molecule, allowing for selective reactions at the benzoyl chloride site .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzoyl chloride: Similar in structure but lacks the tert-butyl(dimethyl)silyl groups.
tert-Butyldimethylsilyl chloride: Used for silylation but does not contain the benzoyl chloride group.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains a silyl ether group but differs in the aldehyde functionality.
Uniqueness
3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride is unique due to the presence of both tert-butyl(dimethyl)silyl groups and a benzoyl chloride group. This combination provides enhanced stability and reactivity, making it a versatile reagent in organic synthesis .
Properties
CAS No. |
141818-63-5 |
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Molecular Formula |
C19H33ClO3Si2 |
Molecular Weight |
401.1 g/mol |
IUPAC Name |
3,4-bis[[tert-butyl(dimethyl)silyl]oxy]benzoyl chloride |
InChI |
InChI=1S/C19H33ClO3Si2/c1-18(2,3)24(7,8)22-15-12-11-14(17(20)21)13-16(15)23-25(9,10)19(4,5)6/h11-13H,1-10H3 |
InChI Key |
OFYSUQYRYUPROC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C(=O)Cl)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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